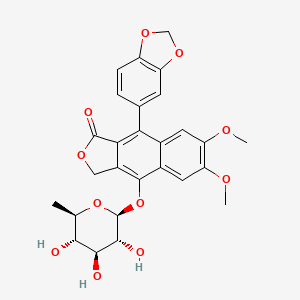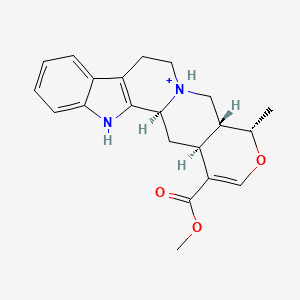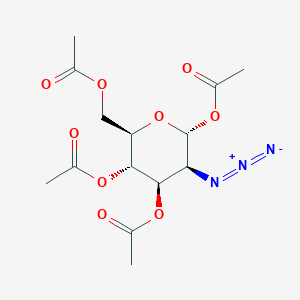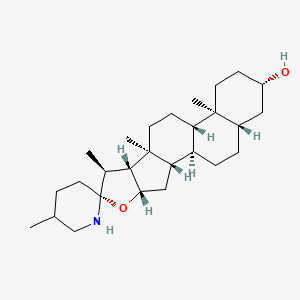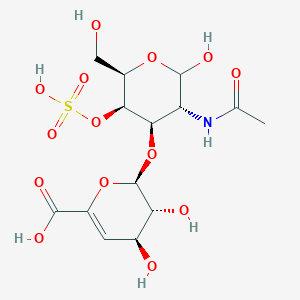![molecular formula C17H16N2 B1250031 3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine](/img/structure/B1250031.png)
3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dihydroflavopereirine is a monoterpenoid indole alkaloid.
Applications De Recherche Scientifique
Anti-inflammatory Properties
3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine exhibits significant anti-inflammatory properties. Zhao et al. (2013) isolated a bioactive indole alkaloid from Nauclea officinalis, which inhibited the overproduction of nitric oxide (NO) and the release of tumor necrosis factor-alpha (TNF-α) in RAW 264.7 murine macrophages. This compound also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its potential in inflammatory conditions (Zhao et al., 2013).
Chemical Synthesis and Library Development
The compound has been central in chemical synthesis studies. Sankar et al. (2015) reported the creation of a compound library based on the tetrahydroindolo[2,3-a]quinolizine scaffold. This involved a five-step synthesis route, demonstrating the compound's versatility and potential for generating new pharmacologically interesting molecules (Sankar et al., 2015).
Synthetic Studies in Alkaloid Field
Buzas et al. (1978) described the synthesis of compounds related to vinca alkaloids, highlighting the importance of this compound in alkaloid chemistry. This shows its utility in the field of synthetic organic chemistry, particularly in the synthesis of complex natural products (Buzas et al., 1978).
Role in Pharmaceutical Research
In pharmaceutical research, this compound has been explored for its potential in developing new therapeutic agents. For instance, Gong Fu-chun (2010) synthesized a key intermediate for vinpocetine, an agent used for enhancing cerebral blood flow and metabolism, using a derivative of this compound (Gong Fu-chun, 2010).
Exploration in Antileishmanial Research
The compound's derivatives have shown promise in antileishmanial research. Jaisankar et al. (2004) synthesized derivatives that were effective against the parasite Leishmania donovani, suggesting potential applications in treating leishmaniasis (Jaisankar et al., 2004).
Structural Analysis
Structural analysis of this compound and its derivatives has been a subject of interest, providing insights into the molecular structure and bonding patterns. Varma et al. (2001) explored hydrogen bonding in tetracyclic indole alkaloids, contributing to the understanding of molecular interactions in these compounds (Varma et al., 2001).
Propriétés
Formule moléculaire |
C17H16N2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
3-ethyl-6,7-dihydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C17H16N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-8,11H,2,9-10H2,1H3 |
Clé InChI |
DAGPUIPHACXCSU-UHFFFAOYSA-N |
SMILES |
CCC1=CN2CCC3=C4C=CC=CC4=NC3=C2C=C1 |
SMILES canonique |
CCC1=CN2CCC3=C4C=CC=CC4=NC3=C2C=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one](/img/structure/B1249948.png)
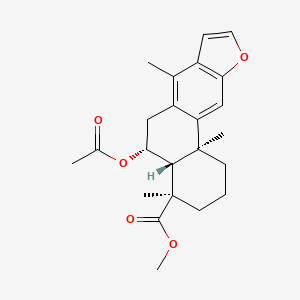
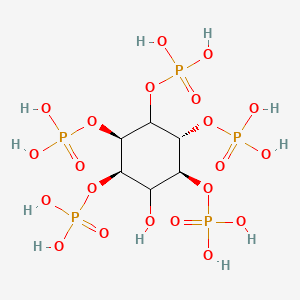
![4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one](/img/structure/B1249952.png)
